

S-Methyl Thioacetate: A Technical Guide to Chemical Properties and Structure

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Compound of Interest

Compound Name: *S*-Methyl thioacetate

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Abstract: **S-Methyl thioacetate** ($\text{CH}_3\text{C(O)SCH}_3$) is an organosulfur compound belonging to the thioester class.^{[1][2]} It is a colorless to pale yellow liquid recognized by its potent, malodorous smell, which contributes to the flavor and aroma profiles of various foods like cheese and onions when highly diluted.^{[3][4]} Beyond its role in the flavor and fragrance industry, **S-Methyl thioacetate** serves as a versatile synthetic intermediate in organic chemistry.^{[5][6]} Its thioester functional group offers a unique reactive site for constructing more complex molecules, including sulfur-containing compounds and various bioactive molecules.^{[6][7][8]} This document provides an in-depth overview of its chemical structure, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis.

Chemical Structure and Identification

S-Methyl thioacetate is the S-methyl ester of ethanethioic acid.^[9] The core structure consists of an acetyl group ($\text{CH}_3\text{C=O}$) bonded to a methylthio group ($-\text{SCH}_3$) via the sulfur atom, forming a thioester linkage.^{[4][5]} This is distinct from its constitutional isomer, O-methyl thioacetate, which is not found in nature and has been a subject of theoretical studies.^[3] The presence of the sulfur atom, which is larger and more polarizable than oxygen, significantly influences the reactivity of the adjacent carbonyl group.^[6]

Key Identifiers:

- IUPAC Name: S-methyl ethanethioate^[9]

- Synonyms: Methyl thioacetate, Ethanethioic acid, S-methyl ester, Thioacetic acid S-methyl ester[4][10]
- Molecular Formula: C₃H₆OS[3]
- SMILES: CC(=O)SC[3][9]
- InChI Key: OATSQCXMYKYFQO-UHFFFAOYSA-N[4][10]

Physicochemical Properties

S-Methyl thioacetate is a highly flammable liquid that can form explosive mixtures with air.[11][12] It is generally soluble in organic solvents and is considered immiscible in water.[4][12] The quantitative properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	1534-08-3	[3]
Molecular Weight	90.14 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[4]
Odor	Malodorous, sulfurous, reminiscent of garlic or onion	[3][4]
Density	1.013 g/cm ³	[3]
Boiling Point	96–99 °C (205–210.2 °F)	[3][12]
Flash Point	12 °C (53.6 °F)	[12][13]
Water Solubility	Immiscible (Predicted: 26.8 g/L)	[2][12]
logP	0.27 (ALOGPS), 0.68 (ChemAxon)	[2]
Polar Surface Area	17.07 Å ²	[2]
Refractivity	23.71 m ³ ·mol ⁻¹	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **S-Methyl thioacetate**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H NMR and ^{13}C NMR spectra are available for **S-Methyl thioacetate**, providing detailed information about its molecular structure.[14]
- Infrared (IR) Spectroscopy: IR and Raman spectra have been extensively studied.[15] The stretching force constant for the carbonyl group (C=O) in thioesters is found to be very similar to that in ketones. A key finding is that the C(O)-S bond shows no significant double-bond character, which is critical for understanding its reactivity.[15]
- Mass Spectrometry (MS): Mass spectral data is available through resources like the NIST WebBook, which aids in molecular weight determination and fragmentation analysis.[10] Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for its identification, particularly in complex mixtures.[16]

Experimental Protocols: Synthesis

S-Methyl thioacetate can be synthesized through several routes. The following protocols detail common laboratory methods.

Method 1: S-Alkylation of Alkyl Halides

This method involves a nucleophilic substitution ($\text{S}\text{N}2$) reaction where a thioacetate salt displaces a halide from an alkyl halide.[7] While the reference protocol is for general thioacetate synthesis, it is directly applicable for producing **S-Methyl thioacetate** by using a methyl halide.

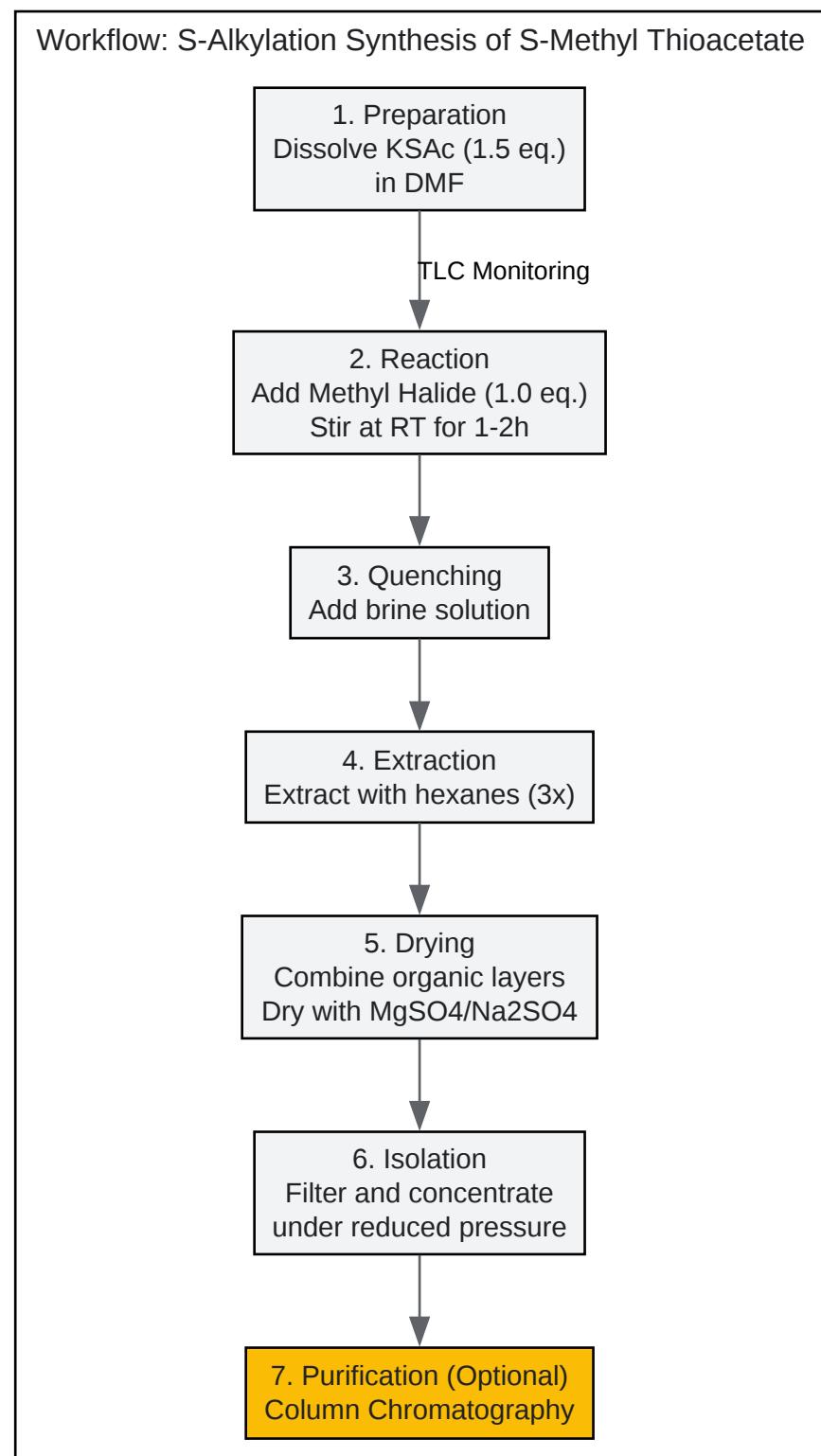
Materials:

- Methyl halide (e.g., methyl iodide, methyl bromide) (1.0 equivalent)
- Potassium thioacetate (KSAc) (1.5 equivalents)
- Solvent (e.g., Dimethylformamide - DMF)

- Brine solution
- Hexanes
- Anhydrous magnesium sulfate or sodium sulfate[7]

Procedure:

- In a round-bottom flask, dissolve potassium thioacetate (1.5 eq.) in DMF (10 volumes).
- Add the methyl halide (1.0 eq.) to the solution.
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor reaction progress via thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a brine solution.
- Extract the aqueous layer multiple times with hexanes (e.g., 3 x 10 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent.
- Concentrate the filtrate under reduced pressure to yield the crude **S-Methyl thioacetate**.
- If necessary, purify the crude product using column chromatography on silica gel.[7]

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Caption: S-Alkylation Synthesis Workflow.

Method 2: CDI-Promoted Synthesis from Carboxylic Acid

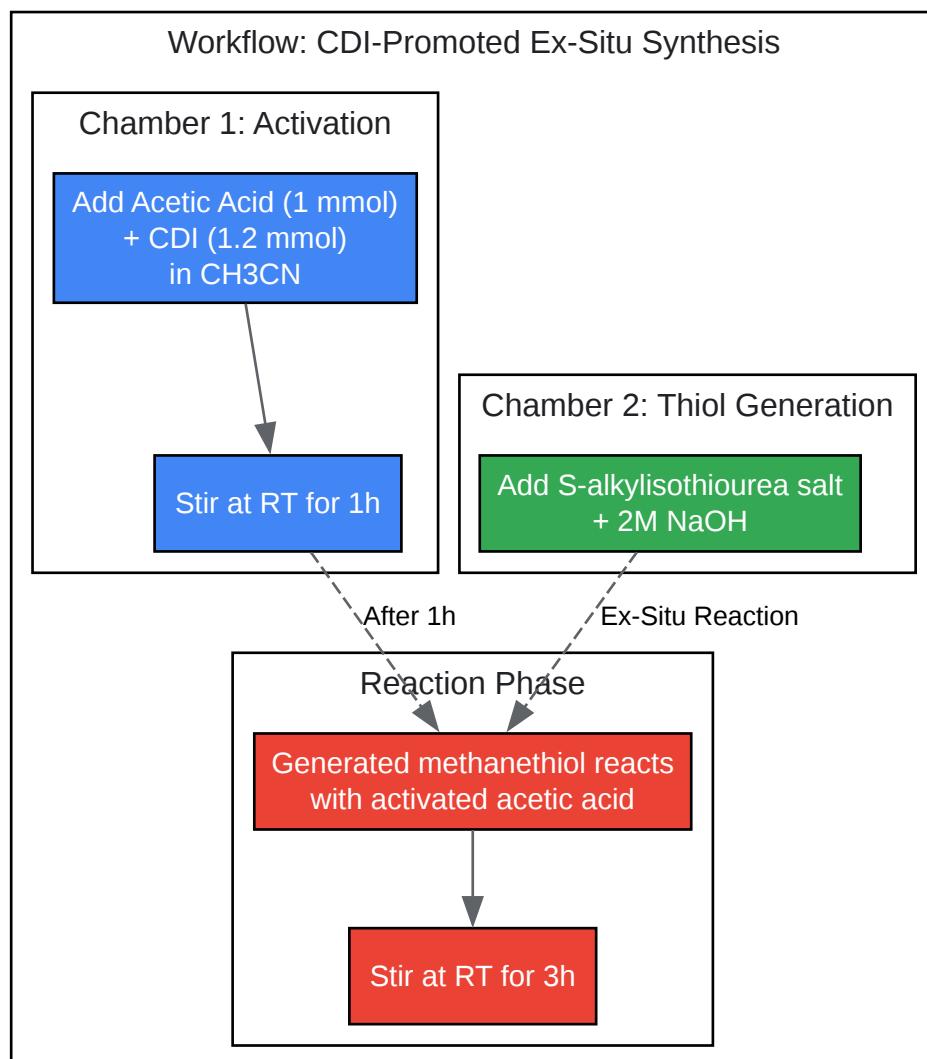
A metal-free, room temperature protocol uses 1,1'-Carbonyldiimidazole (CDI) to activate a carboxylic acid, which then reacts with a sulfur source. This ex-situ method is notable for its mild conditions.[8]

Materials:

- Acetic Acid (1.0 mmol)
- 1,1'-Carbonyldiimidazole (CDI) (1.2 mmol)
- Acetonitrile (CH_3CN)
- S-alkylisothiourea salt (source of methanethiol) (1.2 mmol)
- 2 M Sodium Hydroxide (NaOH)[8]

Procedure: This protocol is performed in a two-chamber reactor.

- Chamber 1 (Activation):
 - Add acetic acid (1.0 mmol) and CDI (1.2 mmol) to 1.0 mL of acetonitrile.
 - Stir the mixture at room temperature ($\sim 30^\circ\text{C}$) for 1 hour.
- Chamber 2 (Thiol Generation):
 - After the 1-hour activation, add S-alkylisothiourea salt (1.2 mmol) and 1.0 mL of 2 M NaOH to the second chamber. This generates methanethiol in situ.
- Reaction:
 - The generated methanethiol reacts with the activated acetic acid.
 - Stir the entire system at room temperature for 3 hours to complete the formation of **S-Methyl thioacetate**.[8]



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Caption: CDI-Promoted Ex-Situ Synthesis Workflow.

Reactivity and Applications

The thioester functional group is the center of **S-Methyl thioacetate**'s reactivity. It serves as a key intermediate in organic synthesis.[\[6\]](#)

- Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, making it a valuable building block for various sulfur-containing compounds.[\[4\]](#)[\[5\]](#)

- Precursor to Thiols: Thioacetates are stable precursors to thiols, which are important functional groups in many biologically active molecules.[7]
- Flavor & Fragrance: It is used as a flavoring agent in the food industry and as a component in fragrances.[5][9]

Safety Information

S-Methyl thioacetate is a hazardous chemical that requires careful handling.

- Hazards: It is a highly flammable liquid and vapor.[11] It is toxic if inhaled or in contact with skin and causes serious eye irritation.[11][12]
- Handling Precautions: Handle in a well-ventilated area using personal protective equipment (gloves, eye protection).[17] Keep away from heat, sparks, open flames, and other ignition sources.[17] Use non-sparking tools and take precautionary measures against static discharge.[11] All metal parts of equipment should be grounded.[11]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] Store locked up.[11]

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